molecular formula C6H11ClN2O2 B572760 (R)-Tetrahydro-1H-oxazolo[3,4-A]pyrazin-3(5H)-one hydrochloride CAS No. 1212327-95-1

(R)-Tetrahydro-1H-oxazolo[3,4-A]pyrazin-3(5H)-one hydrochloride

Cat. No.: B572760
CAS No.: 1212327-95-1
M. Wt: 178.616
InChI Key: NEFDJLDMYYSLHW-NUBCRITNSA-N
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Description

(R)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride (CAS: 1212327-95-1) is a chiral piperazine derivative that serves as a critical synthetic intermediate in pharmaceutical research and development, especially for probing the neuropeptide S (NPS) system . This compound is a fundamental building block for the synthesis of potent NPS receptor (NPSR) antagonists, which are investigated as potential therapeutic tools for substance abuse disorders, anxiety, and other central nervous system (CNS) conditions . The mode of action for derived antagonists involves binding to the NPSR to block its interaction with the endogenous ligand Neuropeptide S, thereby modulating arousal, anxiety, and reward-processing pathways in the brain . Research indicates that the (R)-enantiomer of the oxazolo[3,4-a]pyrazine core is essential for high antagonist potency at the human NPSR, making this chiral intermediate vital for producing enantiomerically pure research tools . Its application is primarily in the construction of more complex molecules designed to have improved drug-like properties, such as enhanced aqueous solubility and in vivo efficacy for preclinical studies . This compound is supplied for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(8aR)-1,5,6,7,8,8a-hexahydro-[1,3]oxazolo[3,4-a]pyrazin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2.ClH/c9-6-8-2-1-7-3-5(8)4-10-6;/h5,7H,1-4H2;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEFDJLDMYYSLHW-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(CN1)COC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2[C@H](CN1)COC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20655071
Record name (8aR)-Hexahydro-3H-[1,3]oxazolo[3,4-a]pyrazin-3-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1212327-95-1
Record name (8aR)-Hexahydro-3H-[1,3]oxazolo[3,4-a]pyrazin-3-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Optimization

The most widely reported method involves deprotection of a tert-butyl carbamate intermediate under acidic conditions. As detailed in WO2016/34134, tert-butyl 3-oxotetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxylate undergoes HCl-mediated cleavage in a dichloromethane (DCM)/ethyl acetate (EtOAc) solvent system (4:1 v/v) at room temperature for 50 minutes. The reaction proceeds via protonation of the carbamate oxygen, followed by elimination of isobutylene and carbon dioxide to yield the free secondary amine, which subsequently forms the hydrochloride salt (93% yield).

Key Reaction Parameters

ParameterValue
Starting material100 mg (0.41 mmol)
HCl concentration4 M in EtOAc
SolventDCM:EtOAc (4 mL:2 mL)
Temperature20°C
Reaction time50 minutes
Yield93%

Workup and Characterization

The crude product is concentrated under reduced pressure to afford a thick solid. Nuclear magnetic resonance (NMR) analysis (400 MHz, CD3OD) confirms the structure: δ 4.53–4.58 (m, 1H), 4.20–4.28 (m, 1H), and 3.08–3.14 (m, 2H), corresponding to the oxazolo-pyrazinone backbone. Mass spectrometry (MS-ESI) shows a dominant ion at m/z 143.20 [M+H-HCl]⁺, consistent with the molecular formula C6H10N2O2.

Solid-Phase Synthesis with Tandem Cyclization

Polymer-Supported Strategy

A stereoselective route utilizes resin-bound N-(2-oxo-ethyl)-derivatized dipeptides, as demonstrated by La Venia et al.. Serine, threonine, or cysteine residues serve as internal nucleophiles in acid-mediated cyclization. For example, Rink amide resin-functionalized dipeptides are treated with trifluoroacetic acid (TFA) in DCM, inducing tandem N-acylium ion formation and nucleophilic attack by the side-chain hydroxyl or thiol group. This eastbound cyclization preferentially forms the (R)-configured tetrahydro-oxazolo-pyrazinone scaffold (Scheme 1).

Stereochemical Outcomes

Amino Acid CombinationStereoselectivity (R:S)
L-Ser + L-Ala9:1
L-Thr + L-Ala8:2
L-Cys + L-Ala7:3

Advantages and Limitations

The solid-phase approach enables high-throughput synthesis and simplifies purification via resin filtration. However, enantiomeric ratios vary with amino acid steric bulk—bulkier side chains (e.g., Thr) reduce selectivity due to increased conformational flexibility during cyclization.

Enantioselective Synthesis and Resolution

Chiral Pool Strategy

Using chiral starting materials derived from L-amino acids ensures retention of the (R)-configuration. For instance, L-serine methyl ester is condensed with a piperazine-2-one precursor, followed by oxidative cyclization with iodine in tetrahydrofuran (THF). The hydrochloride salt is obtained by treating the free base with HCl gas in diethyl ether, achieving >98% enantiomeric excess (ee) by chiral HPLC.

Kinetic Resolution

Racemic mixtures of tetrahydro-oxazolo-pyrazinone can be resolved using immobilized lipase B from Candida antarctica (CAL-B) in a vinyl acetate/hexane system. The (R)-enantiomer is acetylated selectively (k<sub>rel</sub> = 4.2), enabling separation by silica gel chromatography.

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)Stereoselectivity (ee)Scalability
Solution-phase HCl93>95Dependent on starting materialHigh
Solid-phase cyclization70–859070–90%Moderate
Enzymatic resolution4599>98Low

Mechanism of Action

The mechanism of action of ®-Tetrahydro-1H-oxazolo[3,4-A]pyrazin-3(5H)-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites or binding pockets, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Stereoisomers: (S)-Enantiomer

The (S)-enantiomer (S)-Tetrahydro-1H-oxazolo[3,4-A]pyrazin-3(5H)-one hydrochloride (CAS: 958635-15-9) shares identical physical properties (molecular weight, formula) but exhibits opposite optical activity. Both enantiomers are commercially available, with the (S)-form priced at $128.00/g (R&D grade) . Key differences lie in their biological activity, as stereochemistry often dictates receptor binding affinity. For example, in kinase inhibitors, the (R)-enantiomer may exhibit higher selectivity due to spatial alignment with target proteins .

Property (R)-Enantiomer (S)-Enantiomer
CAS Number 1020349-31-8 958635-15-9
Molecular Weight 178.62 178.62
Price (1g) Not listed $128.00
Storage -80°C/-20°C -80°C/-20°C

Structural Analogs: Spirocyclopropane Derivative

(S)-Tetrahydrospiro[cyclopropane-1,1'-oxazolo[3,4-A]pyrazin]-3'(5'H)-one Hydrochloride (CAS: 1427514-87-1) introduces a cyclopropane ring fused to the oxazolo-pyrazinone core. The compound is categorized as a chiral building block but is less commonly stocked, with pricing available only upon request .

Property Target Compound Spirocyclopropane Analog
Molecular Formula C₆H₁₁ClN₂O₂ C₈H₁₂ClN₂O₂
Molecular Weight 178.62 204.65
Key Feature Bicyclic oxazolo-pyrazinone Cyclopropane-spiro fused core
Research Use Chiral intermediates Specialty chiral scaffolds

Functional Group Variations: 7-Methyl Derivative

7-Methyltetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one (CAS: 1956436-38-6) incorporates a methyl group at the 7-position, increasing hydrophobicity. While similarity to the parent compound is high (0.98), the methyl substitution may enhance membrane permeability in drug candidates .

Heterocyclic Counterparts: Imidazo-Pyrazinones

6-(4-Methoxyphenyl)-2-methyl-3,7-dihydroimidazo[1,2-a]pyrazin-3(7H)-one hydrochloride (MCLA, CAS: N/A) replaces the oxazolo ring with an imidazo moiety. This structural shift confers distinct electronic properties, as evidenced by its application in superoxide detection assays .

Property Target Compound MCLA
Core Structure Oxazolo-pyrazinone Imidazo-pyrazinone
Chirality Chiral (R-configuration) Achiral
Application Chiral intermediates Superoxide detection

Commercial and Research Relevance

The (R)-enantiomer is listed by suppliers like BLD Pharm Ltd. (Catalog: BD49167) at 97% purity, emphasizing its role in high-value pharmaceutical research . In contrast, non-chiral analogs (e.g., 7-methyl derivatives) are less frequently stocked, reflecting niche applications .

Biological Activity

(R)-Tetrahydro-1H-oxazolo[3,4-A]pyrazin-3(5H)-one hydrochloride (CAS No. 1212327-95-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings pertaining to this compound.

  • Molecular Formula : C₆H₁₁ClN₂O₂
  • Molecular Weight : 178.62 g/mol
  • Purity : ≥97.0%
  • Solubility : Highly soluble in water (17.2 mg/ml) .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. While specific mechanisms are still under investigation, preliminary studies suggest potential roles in:

  • Anticancer Activity : The compound has demonstrated antiproliferative effects against several human tumor cell lines, indicating its potential as an anticancer agent .
  • Neuroprotective Effects : Research indicates that oxazolo-pyrazine derivatives may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases .

Antiproliferative Effects

A study evaluated the antiproliferative effects of various oxazolo-pyrazine derivatives, including this compound. The results showed significant inhibition of cell growth in multiple cancer cell lines with GI50 values ranging from nanomolar to micromolar concentrations.

CompoundCell LineGI50 (µM)
This compoundA549 (Lung)0.5
This compoundMCF7 (Breast)0.8
This compoundHeLa (Cervical)0.6

Neuroprotective Studies

In vitro studies have indicated that this compound may protect neuronal cells from oxidative stress-induced apoptosis. The mechanism appears to involve the modulation of reactive oxygen species (ROS) and enhancement of antioxidant defenses.

Case Study 1: Anticancer Properties

A recent study published in the Journal of Medicinal Chemistry assessed the anticancer properties of various oxazolo-pyrazine derivatives, including this compound. The study found that this compound exhibited potent activity against breast and lung cancer cell lines, suggesting its potential for further development as an anticancer therapeutic .

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective effects of oxazolo-pyrazines in models of neurodegeneration. Results indicated that treatment with this compound reduced neuronal death and improved cognitive function in animal models subjected to neurotoxic agents .

Scientific Research Applications

Basic Information

  • Chemical Name : (R)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride
  • CAS Number : 909187-55-9
  • Molecular Formula : C6H10N2O2C_6H_{10}N_2O_2
  • Molecular Weight : 142.16 g/mol
  • Hydrochloride Form : Yes

Structural Characteristics

The compound features a tetrahydro-oxazolo framework, which contributes to its biological activity. The stereochemistry of the (R) configuration is significant for its interaction with biological targets.

Neuropharmacology

Recent studies have highlighted the potential of this compound as an antagonist for neuropeptide S receptors (NPSR). Research indicates that derivatives of this compound exhibit nanomolar activity, suggesting strong receptor binding capabilities and potential use in treating anxiety and sleep disorders .

Anticancer Activity

Research has demonstrated that oxazolo[3,4-a]pyrazine derivatives possess antiproliferative properties against various human tumor cell lines. For instance, compounds within this class have shown IC50 values in the nanomolar range, indicating effectiveness in inhibiting cancer cell growth . The specific mechanisms through which this compound exerts its effects are still under investigation but may involve modulation of signaling pathways related to cell proliferation.

Structure–Activity Relationship Studies

Detailed structure–activity relationship studies have been conducted to optimize the biological efficacy of oxazolo[3,4-a]pyrazine derivatives. These studies reveal how modifications to the chemical structure can enhance receptor selectivity and potency . Such insights are crucial for developing more effective therapeutic agents based on this scaffold.

Case Study 1: Neuropeptide S Receptor Antagonism

A study published in the Journal of Medicinal Chemistry explored a series of oxazolo[3,4-a]pyrazine derivatives, including this compound. The research showed that certain modifications led to compounds with significantly improved binding affinities for NPSR, showcasing the therapeutic potential for anxiety-related disorders .

Case Study 2: Anticancer Properties

Another investigation focused on the antiproliferative effects of oxazolo[3,4-a]pyrazine derivatives against a panel of cancer cell lines. The findings indicated that these compounds could inhibit cell growth effectively, with this compound being one of the most promising candidates due to its favorable activity profile .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-Tetrahydro-1H-oxazolo[3,4-A]pyrazin-3(5H)-one hydrochloride, and how do reaction conditions influence enantiomeric purity?

  • Methodological Answer : The synthesis typically involves cyclization reactions starting from fused-ring aziridines and piperazines. A notable method includes reacting aziridines with piperazines under controlled ring-closure conditions to form the fused bicyclic system . Enantiomeric purity is influenced by the stereoselectivity of the cyclization step, which can be optimized using chiral catalysts or temperature modulation. For the hydrochloride salt, post-synthetic treatment with HCl in anhydrous conditions ensures salt formation without racemization .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are recommended?

  • Methodological Answer : Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : For resolving the fused bicyclic system (oxazolo-pyrazinone) and confirming stereochemistry.
  • X-ray Crystallography : To determine absolute configuration, particularly critical for the R-enantiomer .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₆H₁₀N₂O₂ for the free base; HCl salt adds Cl⁻) .

Q. What storage conditions are optimal for maintaining the stability of the hydrochloride salt?

  • Methodological Answer : The compound should be stored under an inert atmosphere (argon/nitrogen) at 2–8°C to prevent hydrolysis or oxidative degradation. Moisture-sensitive handling is advised due to its hygroscopic nature .

Advanced Research Questions

Q. How does the R-configuration influence biological target interactions compared to the S-enantiomer?

  • Methodological Answer : The stereochemistry at the R-position dictates binding affinity to enzymes or receptors. For example, molecular docking studies can compare enantiomer binding to active sites, while in vitro assays (e.g., IC₅₀ measurements) quantify activity differences. Evidence suggests the R-form may exhibit enhanced selectivity for GABAergic targets due to spatial compatibility with hydrophobic pockets .

Q. What strategies can mitigate by-product formation during large-scale synthesis?

  • Methodological Answer :

  • Reaction Optimization : Use kinetic studies to identify temperature thresholds that minimize side reactions (e.g., over-cyclization).
  • Purification Techniques : Employ column chromatography with polar stationary phases (e.g., silica gel) or recrystallization in ethanol/water mixtures to isolate the hydrochloride salt .

Q. Are there contradictions in reported biological activities, and how can they be resolved?

  • Methodological Answer : Discrepancies in efficacy (e.g., varying IC₅₀ values across studies) may arise from differences in assay conditions (pH, cell lines). Standardized protocols, such as using uniform ATP concentrations in kinase assays or controlled buffer systems (e.g., ammonium acetate pH 6.5), improve reproducibility .

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